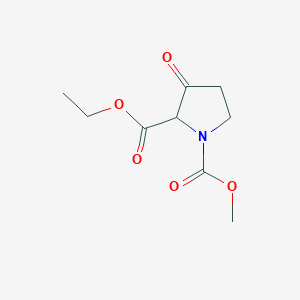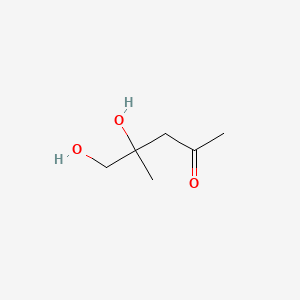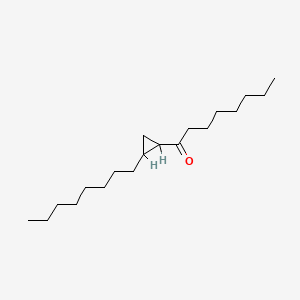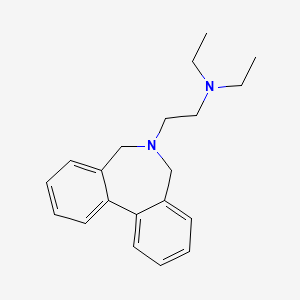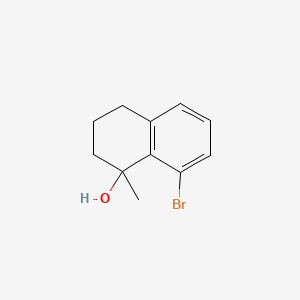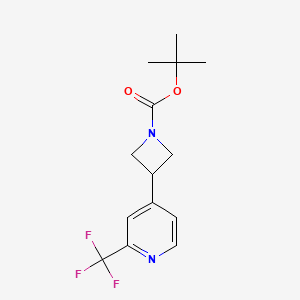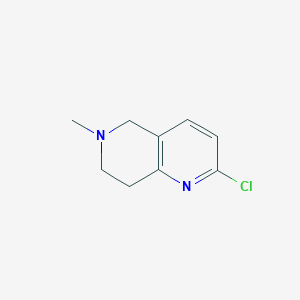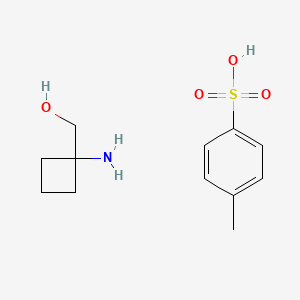
(1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid is a compound that combines the structural features of a cyclobutyl ring with an amino group and a methanol moiety, along with a 4-methylbenzenesulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid typically involves the following steps:
Formation of (1-Aminocyclobutyl)methanol: This can be achieved by the reduction of a suitable precursor, such as (1-Aminocyclobutyl)ketone, using a reducing agent like sodium borohydride or lithium aluminum hydride.
Sulfonation: The resulting (1-Aminocyclobutyl)methanol is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: (1-Aminocyclobutyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclobutyl aldehydes or ketones.
Reduction: Formation of cyclobutyl alcohols or amines.
Substitution: Formation of various substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
(1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino group and the sulfonic acid moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparación Con Compuestos Similares
(1-Aminocyclobutyl)methanol: Lacks the 4-methylbenzenesulfonic acid group, resulting in different chemical properties and reactivity.
4-Methylbenzenesulfonic acid: Lacks the cyclobutyl and amino groups, leading to different applications and biological activity.
Uniqueness: (1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both the cyclobutyl ring and the sulfonic acid group allows for versatile interactions and reactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H19NO4S |
|---|---|
Peso molecular |
273.35 g/mol |
Nombre IUPAC |
(1-aminocyclobutyl)methanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(4-7)2-1-3-5/h2-5H,1H3,(H,8,9,10);7H,1-4,6H2 |
Clave InChI |
FDOVSCOSEHNWTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(C1)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


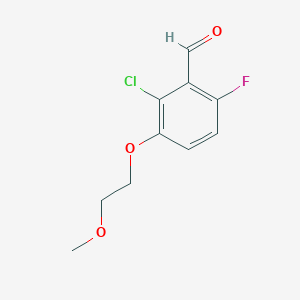
![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
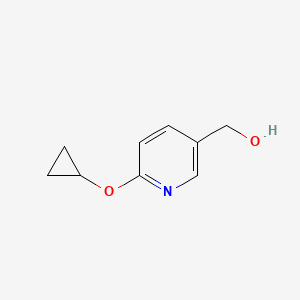
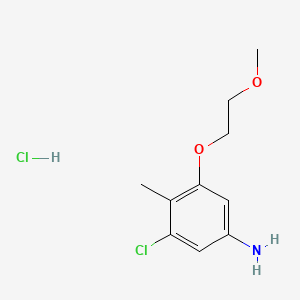
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)
